molecular formula C18H15ClN4O3 B11464115 3-(4-chlorobenzyl)-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

3-(4-chlorobenzyl)-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

Cat. No.: B11464115
M. Wt: 370.8 g/mol
InChI Key: QBMWJHREABFCGC-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is a complex organic compound that belongs to the class of imidazo[1,5-b][1,2,4]triazole derivatives

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-(4-methoxyphenyl)-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

InChI

InChI=1S/C18H15ClN4O3/c1-26-15-8-6-14(7-9-15)21-11-16-20-17(24)22(23(16)18(21)25)10-12-2-4-13(19)5-3-12/h2-9H,10-11H2,1H3

InChI Key

QBMWJHREABFCGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=NC(=O)N(N3C2=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(4-CHLOROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the imidazo[1,5-b][1,2,4]triazole core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl and methoxyphenyl groups: These groups are introduced through substitution reactions, often using reagents such as chlorobenzyl chloride and methoxybenzyl chloride.

    Purification and isolation: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial production methods may involve optimization of these steps to enhance efficiency and scalability, often utilizing automated systems and advanced purification techniques.

Chemical Reactions Analysis

3-[(4-CHLOROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, and can include various derivatives with modified functional groups.

Scientific Research Applications

3-[(4-CHLOROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-[(4-CHLOROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE can be compared with other similar compounds, such as:

The uniqueness of 3-[(4-CHLOROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE lies in its specific combination of functional groups and the resulting chemical properties, which make it a valuable compound for various research applications.

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